2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
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Overview
Description
2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions.
Substitution: The ethan-1-ol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the reduced pyrazolo[1,5-a]pyrimidine derivative.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-based compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against specific enzymes.
Uniqueness
2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is unique due to its specific structural features and the presence of the ethan-1-ol group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C10H17N3O/c1-2-9-5-10-11-6-8(3-4-14)7-13(10)12-9/h5,8,11,14H,2-4,6-7H2,1H3 |
InChI Key |
JEWNZUINPHSUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CC(CNC2=C1)CCO |
Origin of Product |
United States |
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